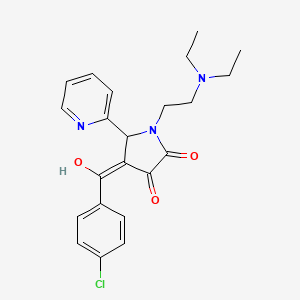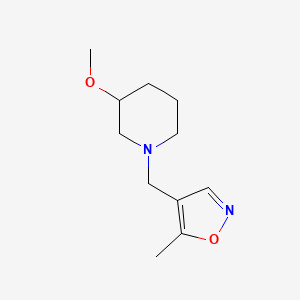![molecular formula C28H23N3O2S B2493243 (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide CAS No. 865180-70-7](/img/structure/B2493243.png)
(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of organic compounds that often show promising biological activities. The structure typically involves a combination of benzo[d]thiazole and quinoline units, which are known for their diverse chemical and pharmacological properties.
Synthesis Analysis
The synthesis of related compounds involves the formation of C-C and C-N bonds. For instance, a simple and eco-friendly protocol for synthesizing derivatives of this class involves one-pot C-C and C-N bond forming strategy from the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one, 2-aminobenzothiazole, and aromatic aldehydes in water without metal catalysts (Yadav, Vagh, & Jeong, 2020).
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic methods. For example, Co(II) complexes of related compounds have been characterized using FT-IR, electronic, EI mass, and Powder XRD spectra (Vellaiswamy & Ramaswamy, 2017).
Chemical Reactions and Properties
Compounds in this class can participate in various chemical reactions, such as cyclization. An example is the microwave and conventional induced synthesis of various thiazolidinone derivatives from related compounds, demonstrating their reactivity and chemical versatility (Rana, Mistry, & Desai, 2008).
Wissenschaftliche Forschungsanwendungen
1. Application in Synthesis of Biologically Active Compounds
The reaction of related compounds with o-phthalaldehyde, terephthalaldehyde, and 4-formyl[2.2]paracyclophane in ethanol under reflux conditions has been utilized to synthesize biologically active derivatives like isoindoloquinazoline, thienopyrimidine, pyrimidine, and thiazine derivatives. These compounds were characterized through spectroscopic data and elemental analysis, indicating their potential in various biological applications (Abdel-latif, El-Shaieb, & El-Deen, 2011).
2. Role in Synthesis of Thiazole Compounds
The synthesis of thiazole compounds has been explored under various conditions, showcasing the versatility of these compounds. The study emphasized the role of reaction medium, reagents, catalysts, and solvents in organic synthesis and pharmaceutical research, highlighting the significance of compounds like (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide in developing new pharmaceutical agents (Berber, 2022).
3. Exploration in Cancer Research
Compounds similar to this compound have been evaluated for their growth inhibition properties in cancer cell lines. These studies are crucial for understanding the potential of such compounds in cancer treatment and the development of new therapeutic agents (Bu, Deady, & Denny, 2000).
4. Investigation in Anticonvulsant Agents
Research into similar compounds has been conducted to evaluate their effectiveness as anticonvulsant agents. This involves synthesizing and testing various derivatives to understand their potential in treating seizures and related neurological conditions (Ugale et al., 2012).
5. Development of Antimicrobial Agents
Studies have been conducted on the synthesis of thiazolidinone derivatives from similar compounds and their subsequent screening for antimicrobial activities. This line of research is crucial for developing new antimicrobial agents to combat various bacterial and fungal infections (Patel & Patel, 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(6-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O2S/c1-3-16-31-25-15-14-20(33-4-2)17-26(25)34-28(31)30-27(32)22-18-24(19-10-6-5-7-11-19)29-23-13-9-8-12-21(22)23/h3,5-15,17-18H,1,4,16H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBGLQKDKIHZGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5)S2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(2-chloro-6-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2493170.png)

![(2-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2493172.png)
![methyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate](/img/structure/B2493173.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methylpropanamide](/img/structure/B2493174.png)

![2-[(4-Methyl-3-nitrophenoxy)methyl]-1,3-thiazolidine](/img/structure/B2493176.png)


